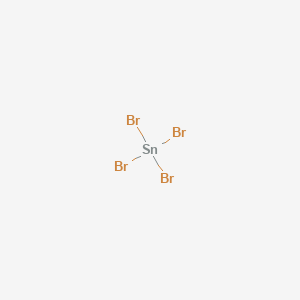
Tin(4+);tetrabromide
Cat. No. B1294702
Key on ui cas rn:
7789-67-5
M. Wt: 438.33 g/mol
InChI Key: LTSUHJWLSNQKIP-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US05068373
Procedure details


In order to produce tin-(IV)-acetate, expensive intermediate compounds first have to be prepared such as, for example, thallium acetate. The thallium acetate is reacted in acetic acid anhydride with tin-(IV)-iodide or tin-(IV)-bromide to obtain tin-(IV)-acetate. This procedure is exceedingly cumbersome and, from an economics point of view, requires substantial expenditure.



Name
tin-(IV)-bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
tin-(IV)-acetate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Tl+].[Sn:6](I)(I)(I)I.[Sn](Br)(Br)(Br)Br>C(OC(=O)C)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+4:6].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Tl+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Tl+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](I)(I)(I)I
|
|
Name
|
tin-(IV)-bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Br)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
tin-(IV)-acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
